molecular formula C9H9NO4 B3006035 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66410-92-2

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B3006035
CAS No.: 66410-92-2
M. Wt: 195.174
InChI Key: FSRYNXDRMYDGKD-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 66410-92-2) is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a benzodioxane derivative, a class of heterocyclic compounds recognized as a versatile scaffold in medicinal chemistry due to its presence in a range of biologically active molecules and therapeutic agents . The benzodioxane structure is a key component in several approved drugs, such as Doxazosin (used for hypertension and benign prostatic hyperplasia) and Eliglustat (for Gaucher’s disease), underscoring the therapeutic significance of this structural motif . Furthermore, enantiomerically pure forms of 1,4-benzodioxane-2-carboxylic acid are noted as key intermediates in synthesizing pharmaceutically active compounds . While specific biological data and research applications for this particular 5-carboxylic acid isomer are not fully detailed in the literature, its structural features make it a valuable building block for drug discovery and development. Researchers can utilize this compound as a precursor for synthesizing novel hydrazones, amides, and other derivatives for screening against various biological targets . The amino and carboxylic acid functional groups offer excellent sites for further chemical modification, enabling the creation of libraries of compounds for probing structure-activity relationships (SAR) in areas such as enzyme inhibition, anticancer research, and antimicrobial studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRYNXDRMYDGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of catechol derivatives with appropriate amino and carboxylate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzodioxine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their impacts:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 7-NH₂, 5-COOH C₉H₉NO₄ 211.17 High solubility (polar groups), pH-sensitive
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 7-NO₂, 5-COOH C₉H₇NO₆ 225.16 Electron-withdrawing NO₂ reduces reactivity; used in high-energy materials
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 6,7-NO₂, 5-COOH C₉H₆N₂O₈ 270.15 Increased steric hindrance; limited solubility; explosive applications
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 7-Br, 5-COOH C₉H₇BrO₄ 271.05 Bromine enables cross-coupling reactions (e.g., Suzuki)
8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 8-NH₂,7-Cl,5-COOH C₉H₈ClNO₄ 229.62 Chlorine enhances lipophilicity; antimicrobial potential

Pharmacological Relevance

  • Angiotensin II Receptor Antagonists : Derivatives with -COOH and -NH₂ groups (e.g., compound 3(5) in ) show antihypertensive effects comparable to valsartan due to hydrogen bonding with receptor residues .

Enzymatic Hydroxylation (P450 BM3)

  • The wild-type P450 BM3 hydroxylates benzo-1,4-dioxane to produce 5- and 6-ol isomers in a 70:30 ratio. Engineered variants improve regioselectivity for amino-substituted derivatives, critical for pharmaceutical intermediates .
  • Kinetic Data :
    • kcat : 12 min⁻¹ (wild type) → 45 min⁻¹ (mutant F87A) for benzodioxane hydroxylation.
    • KM : 0.8 mM (wild type) → 0.3 mM (mutant) .

Drug Design and Docking Studies

  • Docking simulations (PDB ID: 3R8A) reveal that the -COOH group in 7-amino derivatives forms salt bridges with Arg167 of the angiotensin II receptor, enhancing binding affinity .
  • Scoring Function Values :
    • Compound 3(1): -9.8 kcal/mol
    • Compound 3(3): -10.2 kcal/mol (lower values indicate stronger binding) .

Biological Activity

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 66410-92-2) is a small molecule with a unique benzodioxine ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties. Its structure allows for diverse chemical interactions, making it a valuable scaffold for drug development.

The molecular formula of this compound is C9H9NO4, and it exhibits the following properties:

PropertyValue
Molecular Weight181.17 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The amino and carboxylic acid functional groups facilitate binding to active sites on proteins, potentially modulating their activity. This interaction can influence various cellular pathways, including those involved in inflammation and cancer progression.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels when cells were treated with this compound.

2. Anticancer Properties
Preliminary investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in various cancer cell lines. For instance, a study reported a significant decrease in cell viability in breast cancer cells treated with concentrations above 10 µM.

3. Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of protein kinases involved in cancer signaling pathways. The IC50 values for these interactions suggest effective modulation at low concentrations.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human macrophages, treatment with this compound resulted in:

  • Reduction of TNF-alpha production: Decreased by approximately 40% at 20 µM concentration.
  • IL-6 Inhibition: A notable reduction by about 30% was observed.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells showed:

  • Cell Viability Assay Results: At 10 µM concentration, cell viability dropped to 60% compared to control.
Concentration (µM)Cell Viability (%)
0100
580
1060
2040

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from catechol derivatives. Common methods include:

  • Cyclization of Catechol Derivatives: Using appropriate amino and carboxylate precursors under controlled conditions.
  • Catalytic Methods: Employing catalysts to enhance yield and purity during synthesis.

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